potassium;ethyl 3-cyano-2-oxopropanoate

説明

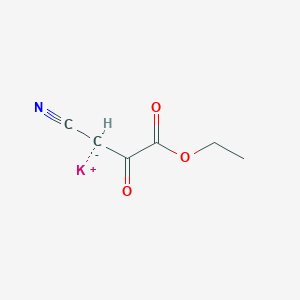

Potassium ethyl 3-cyano-2-oxopropanoate (CAS 92664-05-6) is an organopotassium salt with the molecular formula C₆H₆KNO₃ and a molecular weight of 179.215 g/mol . Structurally, it features a cyano group at position 3, an ethoxy ester moiety, and a ketone group at position 2, making it a versatile intermediate in organic synthesis. The compound is typically available as a solid with 95% purity and is priced variably depending on quantity (e.g., 1 g for €64.00, 5 g for €197.00) . Its primary applications include serving as a reagent in multicomponent reactions, such as the synthesis of heterocyclic compounds, and in enzyme inhibition studies .

Structure

2D Structure

特性

IUPAC Name |

potassium;ethyl 3-cyano-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMPOWCURRWILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)[CH-]C#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of potassium;ethyl 3-cyano-2-oxopropanoate typically involves the reaction of ethyl cyanoacetate with potassium hydroxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product . The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

化学反応の分析

Types of Reactions

potassium;ethyl 3-cyano-2-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include amines, substituted derivatives, and various oxides, depending on the specific reaction and conditions employed .

科学的研究の応用

Organic Synthesis

Potassium ethyl 3-cyano-2-oxopropanoate serves as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its reactive functional groups facilitate the formation of complex molecules through various chemical reactions, including nucleophilic substitutions and cyclizations.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that potassium ethyl 3-cyano-2-oxopropanoate demonstrates effectiveness against multiple bacterial strains. For instance, it has been reported to inhibit Gram-positive bacteria at concentrations as low as 50 µg/mL, likely through mechanisms involving membrane disruption.

- Anticancer Activity : In vitro assays have indicated that this compound can reduce cell viability in cancer cell lines significantly. For example, treatment with potassium ethyl 3-cyano-2-oxopropanoate resulted in approximately 70% reduction of viability in HCT-116 cells at a concentration of 25 µM over 48 hours, suggesting its potential as an anticancer agent.

Pharmaceutical Development

Due to its reactivity and biological properties, potassium ethyl 3-cyano-2-oxopropanoate is being explored as a precursor for developing new pharmaceutical agents. Its ability to form derivatives with selective action can lead to compounds that minimize side effects while enhancing therapeutic efficacy.

Antimicrobial Efficacy Study

A study investigated the antimicrobial effects of potassium ethyl 3-cyano-2-oxopropanoate against various bacterial strains. The results highlighted significant inhibition at low concentrations, supporting its use as a potential therapeutic agent for treating infections.

Anticancer Activity Assessment

In another study focusing on the anticancer properties of the compound, flow cytometry analysis revealed an increase in apoptotic cells upon treatment with potassium ethyl 3-cyano-2-oxopropanoate. This finding underscores its potential utility in cancer therapy.

作用機序

The mechanism of action of potassium;ethyl 3-cyano-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, while the ethoxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares potassium ethyl 3-cyano-2-oxopropanoate with analogous compounds in terms of structure, properties, and applications:

Key Observations:

Functional Group Impact: The cyano group in potassium ethyl 3-cyano-2-oxopropanoate enhances electrophilicity at the β-keto position, facilitating nucleophilic attacks in multicomponent reactions (e.g., formation of imidazole-thiones in streptococcal hyaluronidase inhibition) . In contrast, phenyl or fluorophenyl substituents (e.g., CAS 80370-42-9) increase steric bulk and alter lipophilicity, affecting solubility and reaction kinetics . Counterion Differences: The potassium salt (179.215 g/mol) exhibits higher solubility in polar solvents compared to its sodium analog (CAS 53544-13-1), which may influence its utility in ionic environments .

Synthetic Utility: Potassium ethyl 3-cyano-2-oxopropanoate is preferred in reactions requiring mild conditions due to its stability and ionic nature. For example, it reacts with aldehydes and amines to form bioactive heterocycles, whereas ethyl 3-oxo-3-phenylpropanoate (CAS 16695-14-0) is used in harsher, acid-catalyzed cyclizations .

Commercial Availability: The potassium salt is more readily available in bulk (e.g., 5 g for €197.00) compared to niche derivatives like ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate, which lacks widespread commercial listings .

生物活性

Potassium;ethyl 3-cyano-2-oxopropanoate, a compound of interest in medicinal chemistry, has been investigated for its biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Ethyl ester group

- Cyano group

- 2-oxopropanoate moiety

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈KNO₃ |

| Molecular Weight | 189.24 g/mol |

| IUPAC Name | Potassium ethyl 3-cyano-2-oxopropanoate |

| Canonical SMILES | CCOC(=O)C(C#N)C(=O)[K] |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

- Significant inhibition was observed at concentrations as low as 50 µg/mL.

- Mechanisms of action include membrane disruption and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2).

Key Findings:

- In vitro assays indicated a reduction in cell viability in HCT-116 cells by approximately 70% at a concentration of 25 µM over 48 hours.

- Flow cytometry analysis revealed an increase in apoptotic cells, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate | Chlorine substituent | Antimicrobial, anticancer |

| Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate | Bromine instead of chlorine | Antimicrobial, lower potency than chlorinated analog |

| Ethyl 3-(4-fluorophenyl)-3-cyano-2-oxopropanoate | Fluorine substituent | Potentially different binding interactions |

The presence of the cyano group is critical for the biological activity of these compounds, influencing their reactivity and interactions with biological targets.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effects against various bacterial strains. The results indicated significant inhibition at low concentrations, with mechanisms linked to membrane disruption.

Anticancer Activity Study

In vitro assays conducted on HCT-116 cells demonstrated that treatment with this compound resulted in a substantial reduction in cell viability. Flow cytometry confirmed an increase in apoptotic cells, reinforcing the compound's potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing potassium ethyl 3-cyano-2-oxopropanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via condensation reactions involving ethyl 3-cyano-2-oxopropanoate with potassium salts. A validated protocol involves reacting 3-aminopropane-1,2-diol and aldehydes with ethyl 3-cyano-2-oxopropanoate in anhydrous ethanol under ambient conditions . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of reactants), solvent purity, and reaction duration (e.g., 20 hours for complete precipitation). Impurities arise from incomplete cyclization or side reactions, necessitating purification via RP-HPLC .

Q. Which spectroscopic techniques are most effective for characterizing potassium ethyl 3-cyano-2-oxopropanoate, and what key data markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:

- 1H NMR : Peaks at δ 1.3–1.4 ppm (ethyl ester triplet) and δ 3.5–4.3 ppm (cyano and keto groups) .

- 13C NMR : Signals at ~165 ppm (carbonyl carbons) and 115–120 ppm (cyano carbon) .

- HRMS : Molecular ion peaks (e.g., m/z 307.1 [M+H]+) confirm molecular weight . Infrared (IR) spectroscopy identifies ν(C≡N) at ~2200 cm⁻¹ and ν(C=O) at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How does the tautomeric equilibrium between keto-enol forms of ethyl 3-cyano-2-oxopropanoate affect its reactivity in organometallic reactions?

- Methodological Answer : The keto-enol equilibrium (driven by solvent polarity and temperature) impacts nucleophilic attack sites. In polar aprotic solvents (e.g., DMF), the enolate form dominates, enabling alkylation at the α-carbon. Researchers should monitor tautomer ratios via 1H NMR in deuterated DMSO (enol proton at δ 12–14 ppm) and adjust reaction conditions (e.g., base strength) to favor the desired tautomer . Conflicting data on tautomer stability in non-polar solvents (e.g., toluene) requires validation via variable-temperature NMR .

Q. What computational strategies can resolve contradictions in crystallographic data for potassium ethyl 3-cyano-2-oxopropanoate derivatives?

- Methodological Answer : Discrepancies in bond lengths (e.g., C=O vs. C≡N) arise from twinning or poor data resolution. Use SHELXL for refinement against high-resolution data (R-factor < 0.05) . For ambiguous electron density maps (e.g., disordered potassium ions), employ SHELXD for phase problem resolution via dual-space algorithms . Cross-validate results with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond geometries .

Q. How can researchers address discrepancies in reported biological activity of this compound across enzyme inhibition assays?

- Methodological Answer : Variability in IC50 values (e.g., 10–50 μM for hyaluronidase inhibition) may stem from assay conditions. Standardize protocols:

- Use continuous spectrophotometric assays (λ = 450 nm) with hyaluronic acid as substrate .

- Control pH (6.8–7.2) and ionic strength (150 mM NaCl) to mimic physiological conditions.

- Validate inhibitor specificity via competitive binding studies with known inhibitors (e.g., apigenin) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies using this compound?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Key parameters:

- EC50: Midpoint efficacy.

- Hill slope: Cooperativity (values >1 suggest positive allosteric modulation).

- R²: Goodness-of-fit (>0.95 required). For non-sigmoidal curves, apply non-linear regression with AICc model comparison .

Q. How can researchers design experiments to differentiate between direct binding and allosteric modulation mechanisms?

- Methodological Answer : Use surface plasmon resonance (SPR) for real-time binding kinetics:

- Immobilize the target enzyme on a CM5 chip.

- Inject compound at varying concentrations (0.1–100 μM).

- Analyze ka (association rate) and kd (dissociation rate). Direct binders show fast ka (>10⁴ M⁻¹s⁻¹), while allosteric modulators exhibit slower kinetics . Cross-validate with isothermal titration calorimetry (ITC) to measure binding enthalpy .

Critical Literature Review

Q. Why do purity claims for ethyl 3-cyano-2-oxopropanoate intermediates vary across suppliers, and how can researchers verify quality?

- Methodological Answer : Commercial batches often report 90–95% purity (HPLC), but impurities like unreacted cyanoacetate or hydrolyzed byproducts may persist. Independent verification steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。